N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide
Description
N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a sulfonamide group attached to a 2-fluorobenzene ring and a 3,5-dimethylphenyl group, which imparts unique chemical properties.
Properties
Molecular Formula |
C14H14FNO2S |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-11(2)9-12(8-10)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,1-2H3 |
InChI Key |
YNCZRLRILBXWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with additional functional groups.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The molecular pathways involved include the inhibition of dihydropteroate synthase, leading to the disruption of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide
- N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide
- N-(2,5-dimethylphenyl)-2-fluorobenzenesulfonamide
Uniqueness
N-(3,5-dimethylphenyl)-2-fluorobenzenesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom on the benzene ring also imparts unique electronic properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
